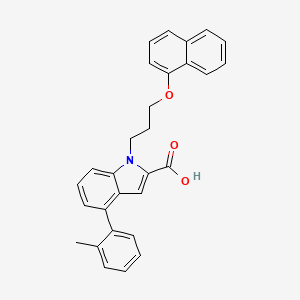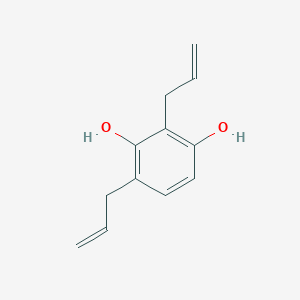
2,6-Bis-allylresorcinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-allylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two allyl groups attached to the 2nd and 4th positions of the resorcinol ring. Resorcinols are known for their diverse applications in various fields, including pharmaceuticals, polymers, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-allylresorcinol typically involves the allylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography are often employed to achieve industrial-scale production .
化学反应分析
Types of Reactions: 2,6-Bis-allylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the remaining positions of the resorcinol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols.
科学研究应用
2,6-Bis-allylresorcinol has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of skin disorders.
作用机制
The mechanism of action of 2,6-Bis-allylresorcinol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes. For example, it may interfere with the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell wall synthesis.
Pathways: Disruption of metabolic pathways essential for microbial growth.
相似化合物的比较
2,4-Difluororesorcinol: Similar structure but with fluorine atoms instead of allyl groups.
2,4-Dinitrophenol: Contains nitro groups instead of allyl groups.
2,4-Dihydroxybenzaldehyde: Similar core structure with aldehyde functional group.
Uniqueness: 2,6-Bis-allylresorcinol is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological properties. The allyl groups enhance its ability to undergo various chemical transformations and contribute to its potential antimicrobial activity .
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2,4-bis(prop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H14O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h3-4,7-8,13-14H,1-2,5-6H2 |
InChI 键 |
PJWWMILZGYFURN-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C(=C(C=C1)O)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-Bis(dimethylamino)-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B8617292.png)
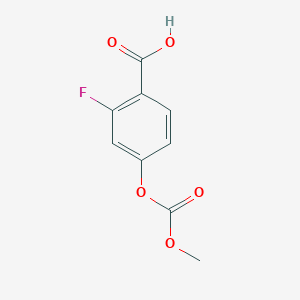
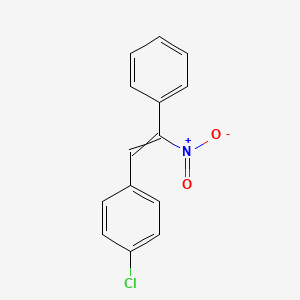
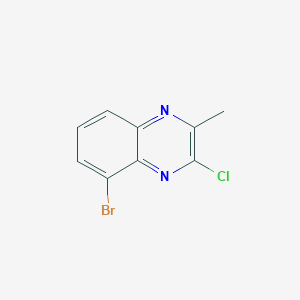

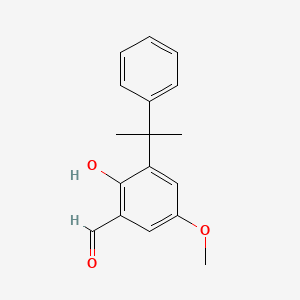

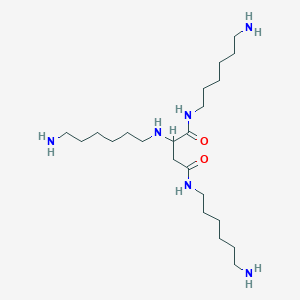
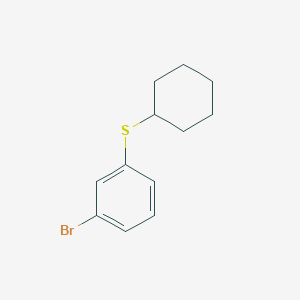
![4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B8617336.png)
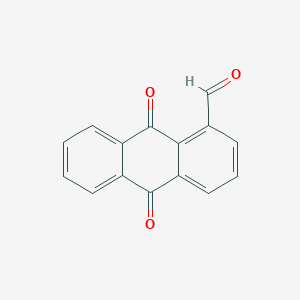
![5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine](/img/structure/B8617350.png)

